Linker Length Differentiation: Ethyl vs. Methyl Spacer and Predicted Impact on Lipophilicity and Conformational Flexibility
The target compound features an ethylene (-CH₂-CH₂-) linker connecting the phthalimide nitrogen to the oxadiazole C-5 position, contrasting with the methylene (-CH₂-) linker in the benchmark analgesic analog 9a (CAS 219611-74-2). This difference adds one rotatable bond (from 2 to 3), increases the molecular weight from 305.29 to 319.3 g/mol, and predictively elevates calculated logP by approximately 0.3–0.5 log units based on the incremental methylene contribution . In the context of the oxadiazolo-phthalimide peripheral analgesic series, semi-empirical AM1 molecular orbital calculations performed on compounds 4a–c (varying alkyl linker identity) demonstrated that electronic parameters and molecular geometry are linker-dependent, directly influencing the proposed electron-transfer interaction with the COX-2 enzyme active site [1]. While direct comparative in vivo analgesic data for the ethyl-linked compound have not been published, the established SAR within the series indicates that linker elongation modulates both pharmacodynamic target engagement and pharmacokinetic distribution [2].
| Evidence Dimension | Linker identity: physicochemical properties |
|---|---|
| Target Compound Data | Ethyl linker (-CH₂-CH₂-); MW 319.3 g/mol; 3 rotatable bonds; predicted logP ~3.3–3.8 |
| Comparator Or Baseline | Methyl linker (-CH₂-); CAS 219611-74-2; MW 305.29 g/mol; 2 rotatable bonds; predicted logP ~3.0–3.3 |
| Quantified Difference | ΔMW = +14.0 g/mol; Δrotatable bonds = +1; estimated ΔlogP ≈ +0.3–0.5 |
| Conditions | Calculated physicochemical properties based on molecular formula and standard incremental contributions |
Why This Matters
The increased lipophilicity and conformational freedom of the ethyl-linked compound may confer superior membrane permeability and altered tissue distribution compared to the methyl-linked analog, which is relevant for applications requiring enhanced bioavailability or CNS penetration.
- [1] Antunes, R. V., & Srivastava, R. M. (1996). A New Series of N-(3-phenyl-1,2,4-oxadiazol-5-yl)-alkylphthalimides. I. Heterocyclic Communications, 2(3), 247–250. (M.O. calculations of 4a–c using semi-empirical AM1 method.) View Source
- [2] Antunes, R. V., Batista, H., Srivastava, R. M., Thomas, G., Araújo, C. C., Longo, R. L., Magalhães, H., Leão, M. B. C., & Pavão, A. C. (2003). Synthesis, characterization and interaction mechanism of new oxadiazolo-phthalimides as peripheral analgesics. IV. Journal of Molecular Structure, 660(1), 1–13. (Structure-activity relationships of seven oxadiazolo-phthalimides 6a–g.) View Source
